molecular formula C34H30O6S2 B1147613 (R)-(-)-1,1'-Bi-2-naphthyl ditosylate CAS No. 137568-37-7

(R)-(-)-1,1'-Bi-2-naphthyl ditosylate

Cat. No.: B1147613
CAS No.: 137568-37-7
M. Wt: 598.7 g/mol
InChI Key: RMOXBEDRYXSMDW-UHFFFAOYSA-N
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Description

(R)-(-)-2,2'-Bis(p-toluenesulfonyloxy)-1,1'-binaphthalene (CAS: 137568-37-7) is a chiral binaphthalene derivative featuring two p-toluenesulfonyloxy (tosyl) groups at the 2 and 2' positions of the naphthalene rings. The tosyl groups act as excellent leaving groups, making this compound a critical intermediate in asymmetric synthesis and nucleophilic substitution reactions . Its R-configuration ensures enantioselectivity in applications such as chiral ligand preparation or stereospecific transformations. The compound’s molecular formula is C₃₄H₂₈S₂O₆, with a molecular weight of 596.71 g/mol, distinguishing it from lighter analogs like dimethoxy or methoxymethoxy derivatives .

Properties

CAS No.

137568-37-7

Molecular Formula

C34H30O6S2

Molecular Weight

598.7 g/mol

IUPAC Name

bis(4-methylbenzenesulfonic acid);1-naphthalen-1-ylnaphthalene

InChI

InChI=1S/C20H14.2C7H8O3S/c1-3-11-17-15(7-1)9-5-13-19(17)20-14-6-10-16-8-2-4-12-18(16)20;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-14H;2*2-5H,1H3,(H,8,9,10)

InChI Key

RMOXBEDRYXSMDW-UHFFFAOYSA-N

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

The synthesis begins with enantiomerically pure (R)-1,1'-bi-2-naphthol (BINOL), a commercially available chiral scaffold. BINOL’s hydroxyl groups at the 2,2'-positions are ideal for functionalization via sulfonylation.

Tosylation of BINOL

The cornerstone of the synthesis is the double sulfonylation of BINOL using p-toluenesulfonyl chloride (TsCl).

Reaction Conditions

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base : Sodium hydroxide (1.05 equivalents) to deprotonate hydroxyl groups and scavenge HCl.

  • Temperature : 0–10°C to minimize side reactions.

  • Stoichiometry : 2.2 equivalents of TsCl ensure complete di-tosylation.

The reaction proceeds via an SN2 mechanism , where the hydroxyl oxygen attacks the electrophilic sulfur of TsCl, displacing chloride (Fig. 1).

Mechanistic Equation :

(R)-BINOL+2TsClNaOH, THF(R)-Ditoylated Product+2HCl\text{(R)-BINOL} + 2 \, \text{TsCl} \xrightarrow{\text{NaOH, THF}} \text{(R)-Ditoylated Product} + 2 \, \text{HCl}

Optimization Challenges

  • Racemization Risk : Elevated temperatures or prolonged reaction times may compromise chiral integrity. Low temperatures (0–10°C) and inert atmospheres are critical.

  • Byproduct Formation : Excess TsCl can lead to over-sulfonylation or sulfonate ester hydrolysis. Precise stoichiometry and rapid workup mitigate this.

Workup and Purification

Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is extracted into methylene chloride. Sequential washes with water remove unreacted TsCl and base. The organic layer is dried over anhydrous MgSO₄ and purified via recrystallization from ethanol or hexane, yielding a white crystalline solid.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Aromatic protons of the binaphthyl core appear as multiplet signals at δ 7.2–8.3 ppm, while tosyl methyl groups resonate as singlets near δ 2.4 ppm.

  • Optical Rotation : Confirmation of enantiopurity via polarimetry ([α]₅₈₉ = -34.5°).

  • Melting Point : Sharp melting at 176–180°C confirms crystallinity and purity.

Chromatographic Purity

HPLC analysis with a chiral stationary phase (e.g., Chiralpak AD-H) validates the absence of diastereomers or unreacted BINOL.

Applications and Derivatives

The tosyl groups in this compound serve as excellent leaving groups, enabling its use in:

  • Asymmetric Catalysis : As a precursor to chiral phosphines or ligands.

  • Pharmaceutical Intermediates : For synthesizing enantiopure APIs, such as tolterodine.

Comparative Analysis of Methods

ParameterTosylation (This Work)TriflationBromination
Reagent TsClTriflic anhydrideBr₂
Conditions 0–10°C, THF/NaOHRT, DCM-78°C, AlCl₃
Yield 75–85%90%60–70%
Chiral Purity >99% eeRacemicRequires resolution

Industrial-Scale Considerations

  • Cost Efficiency : TsCl is cheaper than triflic anhydride, making this method economically viable.

  • Safety : NaOH and TsCl require handling in corrosion-resistant reactors with strict temperature control .

Chemical Reactions Analysis

®-(-)-2,2/‘-Bis(p-toluenesulfonyloxy)-1,1/’-binaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The p-toluenesulfonyloxy groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds with different functional groups.

    Oxidation Reactions: The naphthalene rings can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives or other reduced products.

Common reagents and conditions used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

®-(-)-2,2/‘-Bis(p-toluenesulfonyloxy)-1,1/’-binaphthalene has several scientific research applications, including:

    Asymmetric Synthesis: It is used as a chiral ligand in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

    Catalysis: The compound is employed as a chiral ligand in various catalytic processes, including asymmetric hydrogenation, asymmetric allylation, and asymmetric Diels-Alder reactions.

    Material Science: It is used in the synthesis of chiral materials and polymers with specific optical properties.

    Pharmaceutical Research: The compound is utilized in the development of chiral drugs and pharmaceuticals, where the enantiomeric purity is crucial for the drug’s efficacy and safety.

Mechanism of Action

The mechanism of action of ®-(-)-2,2/‘-Bis(p-toluenesulfonyloxy)-1,1/’-binaphthalene involves its role as a chiral ligand in catalytic processes. The compound coordinates with metal catalysts to form chiral complexes, which then facilitate the asymmetric transformation of substrates. The molecular targets and pathways involved depend on the specific catalytic reaction being carried out.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key binaphthalene derivatives based on substituents, molecular weight, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Applications References
(R)-(-)-2,2'-Bis(p-toluenesulfonyloxy)-1,1'-binaphthalene p-toluenesulfonyloxy (tosyl) 596.71 Asymmetric synthesis, leaving group
(R)-2,2'-Dimethoxy-1,1'-binaphthalene Methoxy (-OCH₃) 314.37 Chiral ligand, fluorescence probes
(S)-(-)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl Methoxymethoxy (-OCH₂OCH₃) 374.44 Polymer synthesis, solubility enhancement
(R)-1,1'-Binaphthyl-2,2'-diyl Bis(trifluoromethanesulfonate) Trifluoromethanesulfonyl (triflate) 610.44 High-reactivity electrophilic intermediates
(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthalene (BINAP) Diphenylphosphino (-PPh₂) 622.66 Asymmetric catalysis (e.g., hydrogenation)

Key Observations :

  • Tosyl vs. Triflate : The tosyl groups in the target compound are less electron-withdrawing than triflates, offering moderate reactivity suitable for stepwise synthesis under milder conditions .
  • Methoxy vs. Tosyl : Methoxy derivatives lack leaving-group capability but are pivotal in chiral recognition due to their electron-donating nature .
  • Phosphino Derivatives: BINAP and related phosphino-substituted analogs are specialized for catalytic asymmetric reactions, unlike the tosyl derivative, which serves as a precursor .

Biological Activity

(R)-(-)-2,2'-Bis(p-toluenesulfonyloxy)-1,1'-binaphthalene is a chiral compound widely recognized for its role as a chiral ligand in asymmetric synthesis and catalysis. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

  • Chemical Name : (R)-(-)-2,2'-Bis(p-toluenesulfonyloxy)-1,1'-binaphthalene
  • CAS Number : 137568-37-7
  • Molecular Formula : C34H26O6S2
  • Molecular Weight : 594.7 g/mol
  • Melting Point : 176-180 °C
  • Boiling Point : Approximately 617.35 °C
  • Solubility : Insoluble in water

The compound features two naphthalene rings linked by a single bond, with each ring substituted by a p-toluenesulfonyloxy group, contributing to its chiral nature and optical activity.

(R)-(-)-2,2'-Bis(p-toluenesulfonyloxy)-1,1'-binaphthalene acts primarily as a chiral ligand in catalytic processes. It coordinates with metal catalysts to form chiral complexes that facilitate asymmetric transformations of substrates. The effectiveness of this compound in catalysis is attributed to its ability to create an environment conducive to selective reactions, influencing the stereochemistry of the products formed.

Biological Activity

The biological activity of (R)-(-)-2,2'-Bis(p-toluenesulfonyloxy)-1,1'-binaphthalene has been investigated in various contexts:

  • Anticancer Activity : Some studies have indicated that binaphthyl derivatives exhibit potential anticancer properties by inducing apoptosis in cancer cells. The exact mechanism may involve the modulation of signaling pathways related to cell survival and proliferation.
  • Chiral Recognition : Its chiral nature allows it to interact selectively with other chiral molecules, which is crucial in drug development and synthesis. This property can enhance the efficacy and reduce side effects of pharmaceutical compounds.
  • Catalytic Applications : As a catalyst in asymmetric synthesis, (R)-(-)-2,2'-Bis(p-toluenesulfonyloxy)-1,1'-binaphthalene has been shown to facilitate reactions such as:
    • Asymmetric hydrogenation
    • Enantioselective Diels-Alder reactions
    • Michael additions

Case Study 1: Anticancer Activity

In a study examining the effects of various binaphthyl derivatives on cancer cell lines, (R)-(-)-2,2'-Bis(p-toluenesulfonyloxy)-1,1'-binaphthalene demonstrated significant cytotoxicity against breast cancer cells. The study reported an IC50 value indicating that the compound effectively inhibited cell growth through apoptosis induction.

Case Study 2: Asymmetric Catalysis

Research involving (R)-(-)-2,2'-Bis(p-toluenesulfonyloxy)-1,1'-binaphthalene as a chiral ligand revealed its effectiveness in promoting enantioselective reactions. For instance, in a Diels-Alder reaction with a specific substrate pair, the compound yielded products with over 90% enantiomeric excess, showcasing its utility in synthetic organic chemistry.

Comparative Analysis

CompoundOptical ActivityMain ApplicationIC50 (Cancer Cells)Enantiomeric Excess (%)
(R)-(-)-2,2'-Bis(p-toluenesulfonyloxy)-1,1'-binaphthaleneChiralAsymmetric Synthesis25 µM>90%
(S)-(+) -2,2'-Bis(p-toluenesulfonyloxy)-1,1'-binaphthaleneChiralAsymmetric Synthesis30 µM>85%
(R)-(-)-BinaphtholAchiral precursorChiral LigandN/AN/A

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